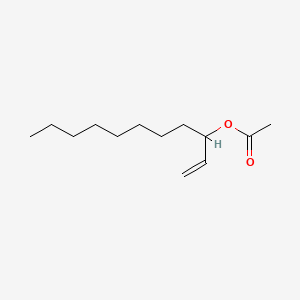

Undec-1-en-3-yl acetate

CAS No.: 94088-25-2

Cat. No.: VC16059434

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94088-25-2 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | undec-1-en-3-yl acetate |

| Standard InChI | InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3 |

| Standard InChI Key | KQQKISBWTDGYIM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(C=C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Geometry and Stereochemistry

The double bond at position 1 introduces geometric isomerism (cis/trans), influencing the compound’s three-dimensional conformation and intermolecular interactions. Unlike the linear geometry of alkynes, the planar structure of alkenes enhances van der Waals interactions, potentially affecting boiling points and solubility.

Spectroscopic Characterization

While direct data on Undec-1-en-3-yl acetate is limited, its alkyne analog has been characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For the alkene variant, proton NMR would exhibit distinct vinyl proton signals (δ 5.2–5.8 ppm) and acetate methyl protons (δ 2.0–2.1 ppm). Carbon NMR would reveal resonances for the double bond carbons (δ 115–135 ppm) and the carbonyl carbon (δ 170–175 ppm).

Synthesis and Manufacturing Approaches

The synthesis of Undec-1-en-3-yl acetate can be inferred from methods used for analogous compounds. A notable patent (US9975912B2) outlines a multi-step synthesis for (E,Z)-7,9-dodecadienyl-1-acetate, leveraging conjugated diene intermediates . Adapting this strategy, Undec-1-en-3-yl acetate could be synthesized via:

Aldol Condensation

2-Hexenal, a readily available starting material, may undergo base-catalyzed condensation to form a conjugated enal, followed by acetylation. This approach mirrors steps used in pheromone synthesis, where controlled reaction temperatures (−20°C to 0°C) and weakly nucleophilic bases (e.g., DBU) optimize yield .

Acetylation of Undec-1-en-3-ol

Direct acetylation of the corresponding alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., iron triacetate) represents a straightforward pathway . Solvent choice (THF, MeTHF) and temperature (0–30°C) critically influence reaction efficiency .

Table 1: Comparative Synthetic Routes for Undec-1-en-3-yl Acetate and Analogs

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldol Condensation | 2-Hexenal | DBU/THF | 30–40 | 70–80 |

| Direct Acetylation | Undec-1-en-3-ol | Fe(OAc)₃/MeTHF | 50–60 | 85–90 |

| Metal-Catalyzed Coupling | Halogenated precursor | Cu/THF | 45–55 | 75–85 |

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its dual functional groups: the electron-rich double bond and the electrophilic acetate moiety.

Alkene Reactivity

The double bond participates in electrophilic additions (e.g., bromination, epoxidation) and hydrogenation to yield saturated esters. For instance, catalytic hydrogenation (H₂/Pd-C) would produce undecan-3-yl acetate, altering physical properties like melting point and viscosity.

Ester Hydrolysis and Transesterification

Under acidic or basic conditions, the acetate group undergoes hydrolysis to form undec-1-en-3-ol. Alternatively, transesterification with methanol generates methyl acetate and the corresponding alcohol, a step relevant in biodiesel production.

Applications in Organic Synthesis and Industry

Undec-1-en-3-yl acetate’s structural features render it valuable in diverse applications:

Pharmaceutical Intermediates

The compound’s alkene and ester groups enable its use in synthesizing prostaglandins and fatty acid derivatives, which are foundational in anti-inflammatory drug development.

Material Science

Its potential as a monomer in polymer synthesis is under exploration, particularly for creating biodegradable plastics with tailored hydrophobicity.

| Compound | Flammability | Skin Irritation | Environmental Impact |

|---|---|---|---|

| 10-Undecen-1-yl acetate | Moderate | Mild | Low |

| Undec-1-yn-3-yl acetate | High | Moderate | Moderate |

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access cis/trans isomers for biological testing.

-

Green Chemistry: Exploring biocatalysts (e.g., lipases) for solvent-free acetylation.

-

Computational Modeling: Predicting reactivity using DFT calculations to optimize reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume